NBI-6024

Description

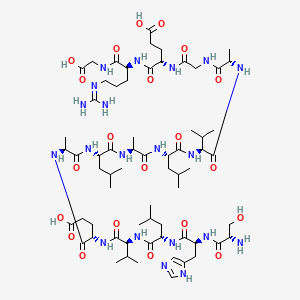

The compound Glycine, L-seryl-L-histidyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-alanyl-L-leucyl-L-alanyl-L-leucyl-L-valyl-L-alanylglycyl-L-alpha-glutamyl-L-arginyl- is a glycine-terminated oligopeptide comprising 17 amino acid residues. Its structure includes multiple branched-chain amino acids (BCAAs: leucine, valine), charged residues (arginine, glutamic acid), and hydrophilic/hydrophobic regions.

Properties

Key on ui mechanism of action |

NBI-6024 is designed specifically to generate an immune response that could result in preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes. Because there is progressive beta-islet destruction in Type I diabetes, an early intervention strategy with a product like NBI-6024 could delay or prevent insulin dependence. |

|---|---|

CAS No. |

239480-61-6 |

Molecular Formula |

C66H112N20O21 |

Molecular Weight |

1521.7 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |

InChI Key |

PHEWVCZHSBTZFX-DBCSJUPNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

NBI-6024 is synthesized by modifying the 9-23 amino acid region of the insulin B chain . This region is an immunodominant T-cell target antigen in the nonobese diabetic mouse model, which is used to study Type I diabetes . The synthetic route involves the substitution of specific amino acids within this region to create an altered peptide ligand that can inhibit the proliferative responses of pathogenic T-cell clones . The preparation method includes:

Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis techniques.

Purification: The synthesized peptide is purified using high-performance liquid chromatography.

Characterization: The purified peptide is characterized using mass spectrometry and amino acid analysis to confirm its structure and purity.

Chemical Reactions Analysis

NBI-6024 primarily undergoes immunological reactions rather than traditional chemical reactions. It interacts with T-helper lymphocytes, specifically those that produce interferon-gamma . The major products formed from these interactions are cytokines such as interleukin-4, interleukin-5, and interleukin-10, which are indicative of a Th2 regulatory phenotype . These cytokines play a crucial role in modulating the immune response and preventing the destruction of beta-islet cells .

Scientific Research Applications

NBI-6024 has significant applications in scientific research, particularly in the fields of immunology and diabetes research . Some of its key applications include:

Diabetes Research: This compound is used to study the immunological mechanisms underlying Type I diabetes and to develop therapeutic strategies to preserve beta-islet cell function.

Immunomodulation: The compound is used to investigate the modulation of immune responses, particularly the shift from a Th1 pathogenic response to a Th2 regulatory response.

Therapeutic Development: This compound is being explored as a potential therapeutic agent to delay or prevent insulin dependence in patients with Type I diabetes.

Mechanism of Action

NBI-6024 exerts its effects by inducing a regulatory population of T-helper cells that produce cytokines such as interleukin-4, interleukin-5, and interleukin-10 . These cytokines promote a Th2 regulatory phenotype, which helps to control the pathogenic Th1 responses that are responsible for the destruction of beta-islet cells . The molecular targets of this compound are the T-helper lymphocytes that recognize the 9-23 amino acid region of the insulin B chain .

Comparison with Similar Compounds

Sequence and Structural Analysis

The target compound shares structural homology with other glycine-containing peptides (Table 1). Key differences include:

- Residue composition : The presence of histidine, arginine, and glutamic acid distinguishes it from peptides like Glycine, L-methionyl-L-alanyl-L-asparaginyl-L-lysyl-L-histidyl-L-leucyl... (), which contains methionine and asparagine but lacks glutamic acid .

- Branched-chain amino acids (BCAAs): Leucine and valine residues are common in BCAAs, which are critical for muscle protein synthesis and metabolic regulation .

Table 1: Structural Comparison of Glycine-Terminated Peptides

Functional Properties

- Ion channel interactions : Glycine-derived peptides, such as Lin-glycine and Pin-glycine, exhibit lower affinity for sodium channels (INaV) compared to taurine analogs. This suggests glycine peptides may have modulatory roles in neurological or muscular systems .

- Metabolic roles : BCAAs (leucine, valine) in the target compound may enhance protein synthesis and energy metabolism, similar to BCAA supplements .

Physical and Chemical Properties

- Solubility : Long peptide chains with hydrophilic residues (e.g., glutamic acid, arginine) likely improve water solubility compared to hydrophobic peptides like those rich in leucine or phenylalanine .

- Molecular size : The compound’s length (~17 residues) places it in a category with larger peptides, which may exhibit lower membrane permeability but higher binding specificity .

Key Research Findings

Comparative Affinity Studies

- Glycine compounds generally show weaker inhibition of ion channels (e.g., INaV) compared to taurine derivatives, suggesting structural differences in side chains (e.g., taurine’s sulfonic acid group vs. glycine’s carboxyl group) critically influence binding .

- Peptides with BCAAs, like the target compound, are more likely to activate mTOR pathways, promoting anabolic processes in muscle and liver tissues .

Structural Stability

- The presence of charged residues (e.g., arginine, glutamic acid) may enhance stability through intramolecular ionic interactions, a feature observed in other glycine-rich peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.